molecular formula C10H11FO4S B13203122 3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid CAS No. 21322-94-1

3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid

Cat. No.: B13203122
CAS No.: 21322-94-1
M. Wt: 246.26 g/mol
InChI Key: SXGLQQOTTKYVKM-UHFFFAOYSA-N
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Description

3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid is a benzoic acid derivative with a fluorosulfonyl (-SO₂F) group at the 3-position and an isopropyl (propan-2-yl) group at the 4-position. This compound combines a strongly electron-withdrawing fluorosulfonyl group with a sterically bulky, electron-donating isopropyl substituent.

Properties

CAS No.

21322-94-1

Molecular Formula

C10H11FO4S

Molecular Weight

246.26 g/mol

IUPAC Name

3-fluorosulfonyl-4-propan-2-ylbenzoic acid

InChI

InChI=1S/C10H11FO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13)

InChI Key

SXGLQQOTTKYVKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Benzoic Acid Core

The starting point for synthesizing 3-(fluorosulfonyl)-4-(propan-2-yl)benzoic acid is typically the corresponding substituted benzoic acid or its derivatives. According to patent literature on fluorobenzoic acid derivatives, such as JPH0610158B2, fluorobenzoic acids can be prepared by reacting 3-fluorobenzotrifluorides with acids under controlled conditions. This method avoids hazardous reagents like HF at high temperatures and Grignard reagents, providing a safer and high-yielding route.

  • Typical Reaction Conditions:
    • React 3-fluorobenzotrifluoride derivatives with concentrated sulfuric acid or other acids.
    • Reaction temperature: 100–140 °C.
    • Reaction time: 2–6 hours.
    • Reactor materials: Hastelloy or Inconel to resist HF corrosion.
    • Post-reaction: Quench into ice water, filtration, washing, and drying to isolate the fluorobenzoic acid.

This approach yields high purity 3-fluorobenzoic acids with minimal purification steps.

Introduction of the Fluorosulfonyl Group

The key step to obtain the fluorosulfonyl functionality involves the chlorosulfonation of the aromatic ring followed by conversion of the chlorosulfonyl group (–SO2Cl) to the fluorosulfonyl group (–SO2F).

  • Chlorosulfonation:

    • Aromatic compounds are treated with chlorosulfonic acid or sulfuryl chloride under controlled conditions to introduce the chlorosulfonyl group.
    • This reaction typically occurs at moderate temperatures (0–50 °C) to avoid overreaction.
    • The position of substitution is directed by existing substituents on the aromatic ring.
  • Conversion to Fluorosulfonyl:

    • The chlorosulfonyl group is converted to fluorosulfonyl by reaction with fluoride sources such as potassium fluoride (KF) or sulfuryl fluoride (SO2F2).
    • Alternatively, direct fluorosulfonation can be achieved using fluorosulfonic acid or fluorosulfonic anhydride reagents.

These fluorosulfonylation strategies are well documented in the literature on fluorosulfates and fluorosulfonyl compounds, which are electrophilic and useful in further synthetic transformations.

Isopropyl Group Introduction

The isopropyl substituent at the 4-position can be introduced by:

  • Starting with 4-isopropylbenzoic acid derivatives.
  • Alternatively, Friedel-Crafts alkylation of the benzoic acid or fluorobenzoic acid with propylene or isopropyl chloride under Lewis acid catalysis.

The isopropyl group directs substitution patterns and influences reactivity during sulfonylation steps.

Detailed Synthetic Route Proposal

Step Reaction Type Reagents/Conditions Outcome
1 Preparation of 4-isopropyl-3-fluorobenzoic acid Start from 3-fluorobenzoic acid; Friedel-Crafts alkylation with isopropyl chloride/AlCl3 3-fluoro-4-(propan-2-yl)benzoic acid
2 Chlorosulfonation Treat with chlorosulfonic acid or SO2Cl2 at 0–50 °C 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid
3 Fluorosulfonylation React with KF, SO2F2, or fluorosulfonic acid This compound

Supporting Research Findings

Reaction Yields and Conditions

  • Chlorosulfonation of aromatic acids generally proceeds with moderate to high yields (60–90%) depending on reaction time and temperature.
  • Conversion of chlorosulfonyl to fluorosulfonyl groups is quantitative under optimized conditions using sulfuryl fluoride or fluorosulfonic acid derivatives.
  • The overall synthetic route is efficient, allowing isolation of pure fluorosulfonyl benzoic acids without extensive purification.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Notes
Fluorobenzoic acid synthesis 3-fluorobenzotrifluoride + acid, 100–140 °C, 2–6 h 70–90 Avoids Grignard and HF high-temp hazards
Chlorosulfonation Chlorosulfonic acid or SO2Cl2, 0–50 °C 60–85 Position selective sulfonylation
Conversion to fluorosulfonyl group KF, SO2F2, or fluorosulfonic acid ~100 Quantitative conversion
Isopropyl group introduction Friedel-Crafts alkylation (AlCl3 catalyst) 60–80 Directs substitution pattern

Scientific Research Applications

3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The fluorosulfonyl group can form strong interactions with nucleophilic sites in proteins, leading to covalent modification and inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Acidity and Reactivity

The fluorosulfonyl group significantly enhances the acidity of the benzoic acid moiety compared to simpler substituents. For example:

Compound Substituents Predicted pKa (Calculated/Estimated) Reference
4-Isopropylbenzoic acid 4-(propan-2-yl) ~4.01 (similar to )
3-Fluoro-4-(propan-2-yl)benzoic acid 3-F, 4-(propan-2-yl) ~3.8–4.0
3-(Fluorosulfonyl)benzoic acid 3-SO₂F ~1.5–2.5 (stronger acid due to -SO₂F)
Target Compound 3-SO₂F, 4-(propan-2-yl) ~1.0–1.5 (estimated) Extrapolated

Data Tables for Key Analogs

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Key Applications Reference
4-Isopropylbenzoic acid 4-(propan-2-yl) C₁₀H₁₂O₂ Natural product, flavoring
3-Fluoro-4-(propan-2-yl)benzoic acid 3-F, 4-(propan-2-yl) C₁₀H₁₁FO₂ Pharmaceutical intermediates
3-(Fluorosulfonyl)benzoic acid 3-SO₂F C₇H₅FO₄S Reactive intermediate
3-Bromo-4-isopropylbenzoic acid 3-Br, 4-(propan-2-yl) C₁₀H₁₁BrO₂ Synthetic building block

Biological Activity

3-(Fluorosulfonyl)-4-(propan-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10_{10}H11_{11}FO4_4S and a molecular weight of approximately 246.26 g/mol, this compound includes a benzoic acid framework modified with a fluorosulfonyl group at the 3-position and an isopropyl group at the 4-position. These modifications enhance its reactivity and potential therapeutic applications.

The presence of the fluorosulfonyl group imparts strong electrophilic characteristics to the compound, facilitating various nucleophilic substitution reactions. This property is crucial for its interactions with biological macromolecules, which can influence its pharmacological profile. The compound can participate in typical reactions associated with carboxylic acids, such as esterification and amidation, making it versatile in synthetic applications .

Comparison with Similar Compounds

Compound NameStructure TypeKey Features
3-Chlorosulfonyl-4-(propan-2-yl)benzoic acidChlorosulfonyl derivativeSimilar electrophilic properties; less reactive than fluorosulfonyl derivatives.
3-Fluorosulfonylbenzoic acidFluorosulfonyl benzoic acidLacks isopropyl substitution; used in similar applications.
4-Isopropylbenzoic acidSimple benzoic acid derivativeNo fluorosulfonyl group; serves as a baseline for comparisons.

Mechanistic Insights

Research indicates that this compound interacts with various biological targets, potentially influencing enzyme activity and receptor binding. The fluorosulfonyl group enhances binding affinity towards specific biological targets, making it an attractive candidate for drug development .

Case Studies and Research Findings

  • Antitumor Activity : In preclinical studies, compounds structurally related to this compound have shown promising antitumor activity. For instance, similar fluorinated compounds have demonstrated enhanced potency against cancer cell lines due to their ability to disrupt cellular processes .
  • Enzyme Inhibition : Studies have highlighted the potential of this compound to inhibit specific enzymes involved in metabolic pathways. The fluorosulfonyl moiety may play a crucial role in modulating enzyme activity through covalent interactions .
  • Receptor Binding : Investigations into receptor interactions suggest that the compound may exhibit selective binding to certain receptors, potentially leading to varied pharmacological effects. This selectivity is essential for minimizing side effects while maximizing therapeutic efficacy .

Pharmacological Applications

The unique properties of this compound suggest several potential applications:

  • Drug Development : Its ability to modify biological activity makes it a candidate for developing new therapeutics targeting specific diseases.
  • Synthetic Chemistry : The reactivity of the fluorosulfonyl group allows for the synthesis of novel derivatives that may possess enhanced biological activities or different pharmacokinetic profiles.

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